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Compound of Interest

Compound Name: 2,2-Dimethylazetidin-3-amine

CAS No.: 149105-89-5

Cat. No.: B131516

Get Quote

Executive Summary: The Gem-Dimethyl Advantage
2,2-Dimethylazetidin-3-amine represents a specialized subclass of saturated nitrogen

heterocycles. Unlike the parent azetidin-3-amine, the introduction of a gem-dimethyl group at

the C2 position introduces profound steric and electronic modifications. For drug development

professionals, this molecule is not merely a building block but a strategic tool for conformational

restriction and metabolic blocking.

The presence of the gem-dimethyl group adjacent to the ring nitrogen (N1) serves two critical

functions:

Metabolic Shielding: It sterically hinders oxidative attack at the

-carbon, a common metabolic soft spot in cyclic amines.

Vector Control: It locks the puckering angle of the azetidine ring, enforcing a specific exit

vector for substituents at the C3 position, crucial for precise ligand-receptor binding.
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Structural Analysis
The azetidine ring is inherently strained (~26 kcal/mol). The 2,2-dimethyl substitution

exacerbates this strain while simultaneously stabilizing the molecule against ring-opening via

the Thorpe-Ingold Effect (Gem-Dimethyl Effect). This effect compresses the internal bond

angles, favoring the cyclic form over the open chain during synthesis and storage.

Property Value / Characteristic Clinical Implication

Molecular Formula
Low MW fragment (MW:

100.16) ideal for FBDD.

Ring Strain High (~26-28 kcal/mol)

High reactivity in ring-

expansion reactions; potential

toxicity.

Chirality C3 is a chiral center
Exists as (3R) and (3S)

enantiomers.

Basicity (Predicted)

N1

| Exocyclic

High basicity requires salt

formation (e.g., 2HCl) for

storage.

LogP (Predicted) ~ -0.3 to 0.1
Higher lipophilicity than parent

azetidine due to methyls.

The Basicity Duality
This molecule contains two basic nitrogen centers. The ring nitrogen (N1) is a secondary

amine, sterically crowded by the C2-methyls. The exocyclic amine at C3 is a primary amine.

Reactivity Implication: In nucleophilic substitutions, the exocyclic primary amine is kinetically

favored due to the steric bulk protecting N1. This allows for selective functionalization of the

C3-amine without protecting N1 in controlled conditions.

Synthetic Methodology: The -Lactam Reduction
Route
While various routes exist (e.g., cyclization of
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-haloamines), the most robust protocol for accessing the 2,2-dimethyl isomer specifically is the
reduction of a 4,4-dimethyl-2-azetidinone precursor. This ensures the methyl groups are
correctly positioned relative to the nitrogen.

Synthesis Workflow Diagram
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Figure 1: Strategic reduction of the

-lactam scaffold to the saturated azetidine. The 4,4-dimethyl substitution on the lactam
becomes the 2,2-dimethyl substitution on the amine.

Detailed Experimental Protocol
Objective: Synthesis of 2,2-dimethylazetidin-3-amine via reduction.

Reagents:

Precursor: tert-butyl (4,4-dimethyl-2-oxoazetidin-3-yl)carbamate (Boc-protected).

Reductant: Lithium Aluminum Hydride (LiAlH

) (2.5 equiv).

Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Procedure:

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with

anhydrous THF.
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Addition: Cool THF to 0°C. Carefully add LiAlH

pellets/powder. Caution: Pyrophoric.

Substrate Introduction: Dissolve the

-lactam precursor in minimal THF and add dropwise to the LiAlH

suspension. The internal temperature must not exceed 10°C.

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for

4–6 hours. This step reduces the carbonyl to the methylene group.

Fieser Quench (Critical): Cool to 0°C.

Add

mL water (where

= grams of LiAlH

).

Add

mL 15% NaOH.

Add

mL water.[1]

Result: A granular white precipitate forms, allowing easy filtration.

Isolation: Filter through Celite. Dry the filtrate over Na

SO

.

Deprotection (If Boc remains): The harsh reduction conditions often cleave the Boc group. If

not, treat with 4M HCl in dioxane to yield the dihydrochloride salt.
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Validation:

NMR (

H): Look for the disappearance of the carbonyl signal and the appearance of the C2-methyl
singlets (~1.2-1.5 ppm).

MS: M+H = 101.1 (free base).

Applications in Medicinal Chemistry
Metabolic Stability (The Alpha-Block)
In drug metabolism, Cytochrome P450 enzymes frequently target the carbon

to the nitrogen. In standard azetidines, the C2 position is vulnerable.

Mechanism: The gem-dimethyl group at C2 replaces the abstractable hydrogen atoms with

methyl groups. This blocks

-hydroxylation and subsequent ring opening or dealkylation.

Reactivity & Selectivity Logic
The following decision tree illustrates how to utilize the molecule's dual-amine nature in library

synthesis.
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Figure 2: Reactivity profile highlighting the kinetic selectivity of the C3 primary amine over the

sterically hindered C2-flanked ring nitrogen.

Safety & Handling Protocols
Hazard Classification:

Corrosive: Causes severe skin burns and eye damage (Category 1B).

Acute Toxicity: Harmful if swallowed or inhaled.

Storage:

Instability: Free base azetidines absorb CO

from air rapidly.
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Recommendation: Store as the Dihydrochloride (2HCl) salt.

Temperature: 2–8°C, under Argon/Nitrogen.

Emergency Protocol:

Skin Contact: Wash immediately with polyethylene glycol 400, then water. Azetidines can

penetrate skin; do not use organic solvents for washing as they may increase absorption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131516?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

